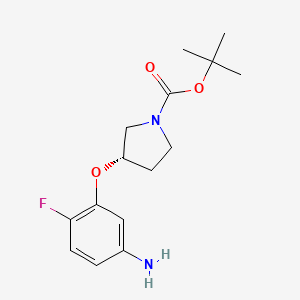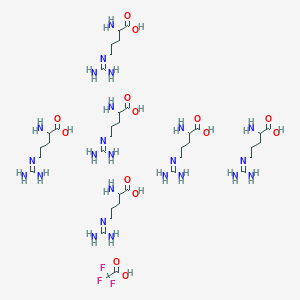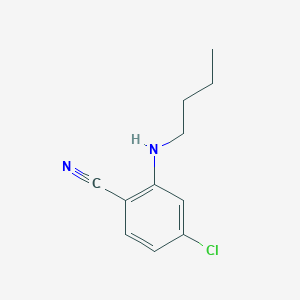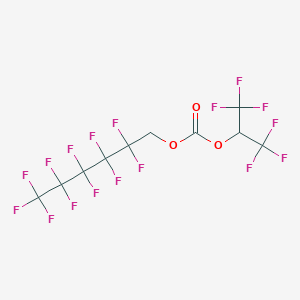
1-(2-Ethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)propan-1-amine is an organic compound belonging to the class of amines It features a propan-1-amine backbone with an ethyl-substituted phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2-ethylphenylacetonitrile followed by reduction. The reaction typically proceeds as follows:
Alkylation: 2-Ethylphenylacetonitrile is reacted with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride.
Reduction: The resulting nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation is often preferred due to its efficiency and ability to produce high yields. The process typically involves:
Catalytic Hydrogenation: The nitrile intermediate is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and solvent conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)propan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. For instance, as an amine, it can act as a ligand for certain receptors or as a substrate for enzymatic reactions, modulating biological processes.
Comparison with Similar Compounds
1-(2-Ethylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks the ethyl substitution, leading to different chemical and biological properties.
1-(2-Methylphenyl)propan-1-amine: Features a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-Isopropylphenyl)propan-1-amine: Contains an isopropyl group, which may influence its steric and electronic properties.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3 |
InChI Key |
JPRNZIKNLCDMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)


![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

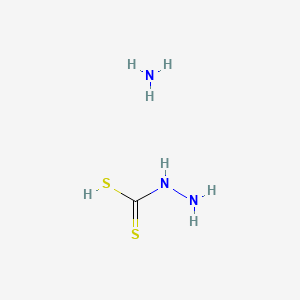
![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)
